(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
CAS No.: 173383-29-4
Cat. No.: VC20915436
Molecular Formula: C10H11Br2NO3
Molecular Weight: 353.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173383-29-4 |
|---|---|
| Molecular Formula | C10H11Br2NO3 |
| Molecular Weight | 353.01 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1 |
| Standard InChI Key | XIWWDKTXRPGESF-MRVPVSSYSA-N |
| Isomeric SMILES | COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N |
| SMILES | COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
| Canonical SMILES | COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
Introduction
Chemical Identity and Structure
(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is a brominated derivative of tyrosine methyl ester with the R-configuration at the alpha carbon. The compound features a phenol ring with bromine atoms at the 3 and 5 positions, a hydroxyl group at the 4 position, and an amino acid methyl ester side chain.
Chemical Identifiers
The following table presents the key chemical identifiers for (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate:
| Identifier | Value |
|---|---|
| CAS Number | 173383-29-4 |
| Molecular Formula | C₁₀H₁₁Br₂NO₃ |
| Molecular Weight | 353.01 g/mol |
| IUPAC Name | Methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate |
| Standard InChI | InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1 |
| Standard InChIKey | XIWWDKTXRPGESF-MRVPVSSYSA-N |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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3,5-DIBROMO-D-TYROSINE METHYL ESTER
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H-3,5-DIBROMO-D-TYR-OME
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METHYL (2R)-2-AMINO-3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOATE
Physical and Chemical Properties
Understanding the physical and chemical properties of (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is essential for its proper handling, storage, and application in research settings. These properties also inform potential biological activities and synthesis strategies.
Physical Properties
The following table summarizes the key physical properties of the compound:
Chemical Properties
The compound exhibits several important chemical properties that influence its reactivity and applications:
Biological Activities and Research Applications
(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate and related dibrominated tyrosine derivatives have been investigated for various biological activities and research applications.
Research Applications
The compound has several applications in research contexts:
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As a building block in the synthesis of peptides and other complex molecules
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As a chemical probe for studying specific biological processes
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In structure-activity relationship studies of dibrominated amino acid derivatives
Laboratory Usage
In laboratory settings, (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is primarily used for research purposes. For experimental applications, stock solutions can be prepared at various concentrations:
| Concentration | Amount of Compound |
|---|---|
| 1 mM | 2.3046 mL per 1 mg |
| 5 mM | 0.4609 mL per 1 mg |
| 10 mM | 0.2305 mL per 1 mg |
| These concentrations are based on the molecular weight of the hydrobromide salt (433.92 g/mol) . |
Analytical Characterization
Analytical techniques are essential for confirming the identity, purity, and structural characteristics of (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate.
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry for exact mass determination (expected exact mass: 350.91100)
Chromatographic Analysis
Chromatographic methods are valuable for assessing the purity of the compound:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography coupled with Mass Spectrometry (GC-MS)
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